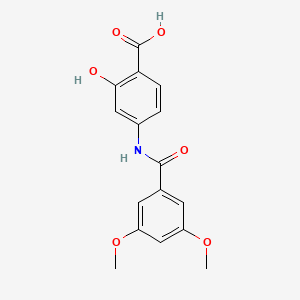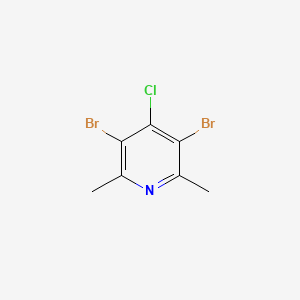![molecular formula C31H69ClO12Si8 B1598738 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane CAS No. 480438-84-4](/img/structure/B1598738.png)
1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Übersicht
Beschreibung
- This compound is a cage-like siloxane with a unique structure.
- It consists of a central silicon-oxygen cage surrounded by eight organic groups.
- Its chemical formula is C31H69ClO12Si8 .
Synthesis Analysis
- The synthesis of this compound involves organosilicon chemistry .
- Specific synthetic methods and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure consists of a cage formed by silicon and oxygen atoms.
- The organic groups attached to the silicon atoms contribute to its overall shape.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining research papers.
- Potential reactions could include substitution , hydrolysis , or polymerization .
Physical And Chemical Properties Analysis
- Melting point : Approximately 135-143°C (literature value).
- Solubility : Soluble in organic solvents.
- Other properties : Refer to relevant studies for more detailed information.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Compounds with structures similar to the specified chemical are typically synthesized for applications in material science, where their unique properties can lead to advancements in nanotechnology, coatings, and advanced materials. For example, the synthesis of dimethylvinylsilylated derivatives of silicate anions demonstrates the potential for creating materials with specific optical or electrical properties due to the customizable nature of siloxane-based compounds (Hasegawa & Motojima, 1992). Similarly, the preparation of octakis(hydridosilsesquioxane) and its derivatives showcases the versatility of silsesquioxane cages in forming materials with predetermined thermal and mechanical properties, which can be particularly useful in coatings, adhesives, and composite materials (Bolln, Tsuchida, Frey, & Mülhaupt, 1997).
Catalysis and Polymer Chemistry
In the realm of catalysis and polymer chemistry, functionalized silsesquioxanes offer a scaffold for developing novel catalysts and polymers with enhanced stability and performance. The synthesis of polymethacrylates with polyhedral oligomeric silsesquioxane moieties, for instance, reveals the potential to achieve polymers with high molecular weight and specific properties, such as increased thermal stability or altered physical characteristics, which are essential for high-performance materials (Franczyk, He, Burdyńska, Hui, Matyjaszewski, & Marciniec, 2014). Furthermore, the functionalization of polyhedral oligomeric silsesquioxane via nucleophilic substitution demonstrates the chemical versatility of these compounds, allowing for the synthesis of a wide range of derivatives with potential applications in drug delivery systems, sensors, and more (Dutkiewicz, Maciejewski, & Marciniec, 2009).
Safety And Hazards
- Safety data, toxicity, and hazards would require examination of safety sheets and scientific literature.
- Always handle chemicals with proper precautions.
Zukünftige Richtungen
- Investigate potential applications in materials science , nanotechnology , and organic synthesis .
- Explore its use as a building block for novel materials.
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H69ClO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCGZTZIHTXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H69ClO12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399410 | |
| Record name | 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
CAS RN |
480438-84-4 | |
| Record name | 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



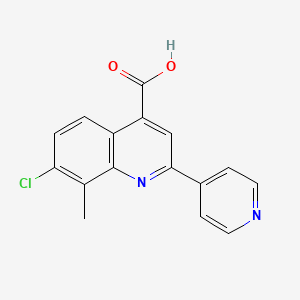
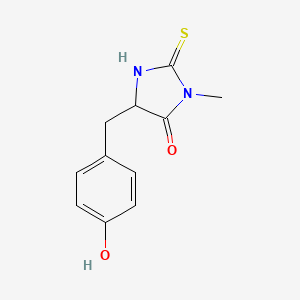
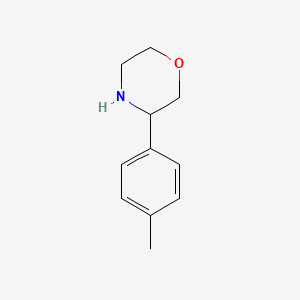
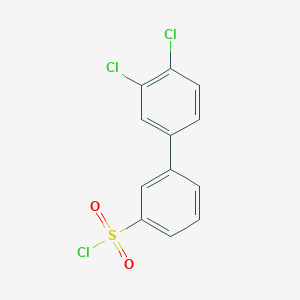
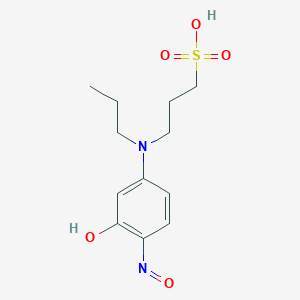
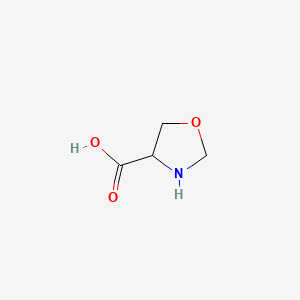
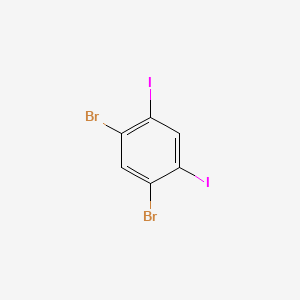
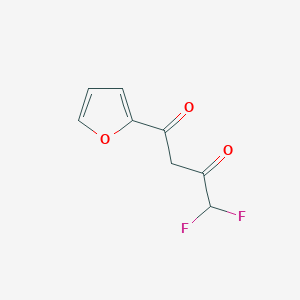
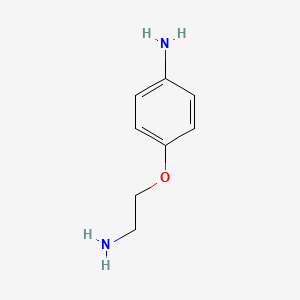
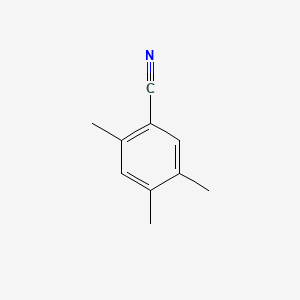
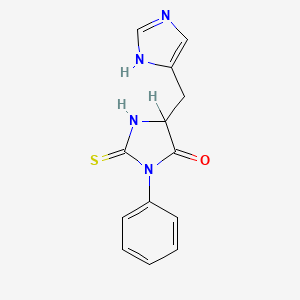
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)
